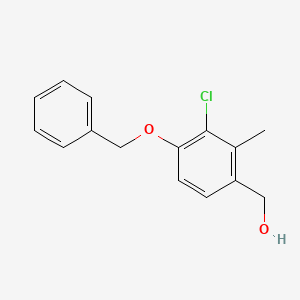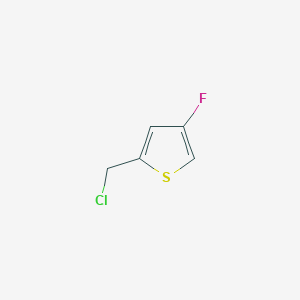
magnesium;2-phenoxyacetate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-phenoxyacetate;dihydrate is a chemical compound that consists of magnesium ions coordinated with 2-phenoxyacetate ligands and water molecules. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;2-phenoxyacetate;dihydrate can be synthesized through the reaction of magnesium hydroxide or magnesium carbonate with phenoxyacetic acid in an aqueous medium. The reaction typically involves dissolving magnesium hydroxide or magnesium carbonate in water, followed by the addition of phenoxyacetic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps such as purification and crystallization to obtain the desired product with high purity. The use of automated reactors and controlled reaction conditions ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-phenoxyacetate;dihydrate undergoes various chemical reactions, including:
Oxidation: The phenoxyacetate ligand can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The phenoxyacetate ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxyacetate ligand may result in the formation of phenoxyacetic acid derivatives, while substitution reactions can yield a wide range of substituted phenoxyacetate compounds .
Applications De Recherche Scientifique
Magnesium;2-phenoxyacetate;dihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of magnesium deficiency.
Industry: Utilized in the production of polyvinyl chloride and other industrial processes .
Mécanisme D'action
The mechanism of action of magnesium;2-phenoxyacetate;dihydrate involves the coordination of magnesium ions with the phenoxyacetate ligands. This coordination can influence various biochemical pathways and molecular targets, including enzyme activities and ion transport processes. The compound’s effects are mediated through its interactions with cellular components and its ability to modulate biochemical reactions .
Comparaison Avec Des Composés Similaires
Magnesium;2-phenoxyacetate;dihydrate can be compared with other magnesium complexes and phenoxyacetate derivatives. Similar compounds include:
Magnesium acetate: Another magnesium complex with acetate ligands.
Phenoxyacetic acid: The parent compound of the phenoxyacetate ligand.
Magnesium sulfate: A commonly used magnesium compound with different ligands .
Uniqueness
This compound is unique due to its specific coordination chemistry and the presence of phenoxyacetate ligands. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C16H18MgO8 |
|---|---|
Poids moléculaire |
362.61 g/mol |
Nom IUPAC |
magnesium;2-phenoxyacetate;dihydrate |
InChI |
InChI=1S/2C8H8O3.Mg.2H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;/h2*1-5H,6H2,(H,9,10);;2*1H2/q;;+2;;/p-2 |
Clé InChI |
AEXFUWLZNYAQKL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


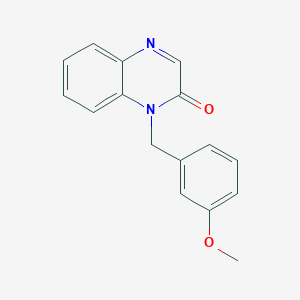
![Ethyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B14025676.png)
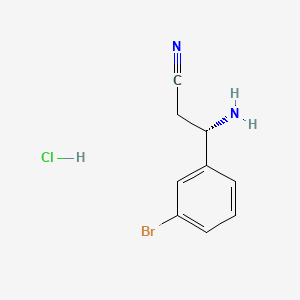
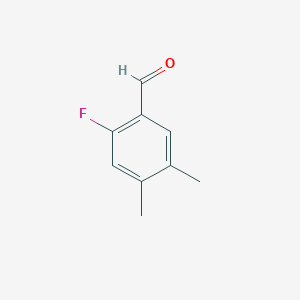

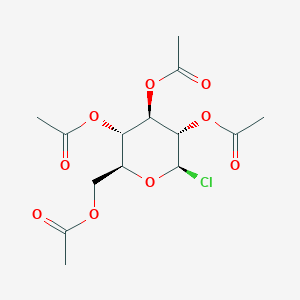
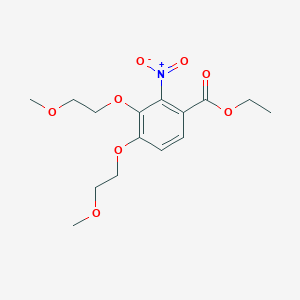
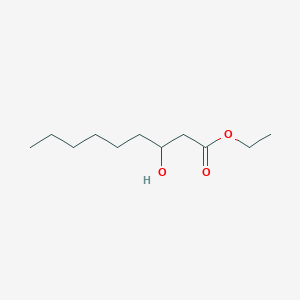
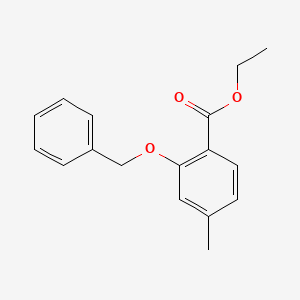
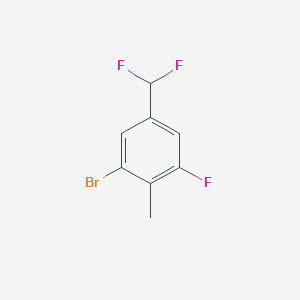
![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)

